molecular formula C8H7N3 B1141663 5-Vinyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374651-70-3

5-Vinyl-1H-pyrazolo[4,3-b]pyridine

Numéro de catalogue: B1141663
Numéro CAS: 1374651-70-3
Poids moléculaire: 145.165
Clé InChI: JULCPCUTKDSKIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Vinyl-1H-pyrazolo[4,3-b]pyridine (CAS 1374651-70-3) is a high-purity chemical intermediate belonging to the class of pyrazolopyridines. These nitrogen-containing fused bicyclic heterocycles are the subject of extensive research due to their structural resemblance to purine bases, making them privileged scaffolds in medicinal chemistry for developing novel bioactive molecules . The pyrazolo[4,3-b]pyridine core is of significant interest for its diverse biological activity and has been studied as a key structural component in potential therapeutic agents, including kinase inhibitors . The specific vinyl substituent at the 5-position provides a unique synthetic handle for further functionalization, enabling researchers to explore structure-activity relationships through cross-coupling reactions or as a Michael acceptor. With a molecular formula of C8H7N3 and a molecular weight of 145.16 g/mol , this compound is offered for research applications. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block in drug discovery programs, particularly in constructing molecules for high-throughput screening and targeted library synthesis.

Propriétés

Numéro CAS

1374651-70-3

Formule moléculaire

C8H7N3

Poids moléculaire

145.165

Nom IUPAC

5-ethenyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h2-5H,1H2,(H,9,11)

Clé InChI

JULCPCUTKDSKIL-UHFFFAOYSA-N

SMILES

C=CC1=NC2=C(C=C1)NN=C2

Synonymes

5-vinyl-1H-pyrazolo[4

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key differences between 5-Vinyl-1H-pyrazolo[4,3-b]pyridine and related compounds:

Compound Name Substituent/Ring System Molecular Formula Key Properties
This compound Vinyl at position 5 C₉H₇N₄ Higher lipophilicity; potential for Heck coupling or cross-metathesis reactions
1H-Pyrazolo[4,3-b]pyridin-5-amine Amine at position 5 C₈H₆N₄ Polar, prone to hydrogen bonding; requires strict safety protocols
7-Aryl-10,11-dihydrochromeno[4,3-b]quinoline-6,8-dione Dihydropyridine fused with chromeno-quinoline Variable Oxidized pyridine derivatives show improved cytotoxicity vs. non-oxidized forms
Thieno[2,3-b]pyridine Thiophene-fused pyridine Variable Electron-rich due to sulfur; synthesized via sodium enolate reactions
Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridine Pyrrolo-pyridine fused system Variable Patented synthesis via aldehyde-mediated substitutions

Key Observations :

  • Ring Systems: Fused systems like thieno[2,3-b]pyridine or pyrrolo-pyridines exhibit distinct electronic properties due to heteroatom placement, influencing reactivity and solubility .

Physicochemical Properties

  • Reactivity : The vinyl moiety may participate in polymerization or Michael additions, necessitating stabilization during storage .

Méthodes De Préparation

SNAr and Japp–Klingemann Reaction Sequence

A foundational approach for constructing the pyrazolo[4,3-b]pyridine scaffold involves nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. Starting with 2-chloro-3-nitropyridine, hydrazine nucleophilic substitution at the C2 position yields a hydrazinylpyridine intermediate. Subsequent diazotization and azo-coupling with acetylacetone in a one-pot procedure facilitate pyrazole ring annulation, producing 1H-pyrazolo[4,3-b]pyridine derivatives.

Notably, this method integrates deacylation and cyclization steps, avoiding isolation of unstable diazonium intermediates. For example, treatment of 4a (N-acetyl hydrazone) under acidic conditions at 40°C for 45 minutes achieves complete conversion to pyrazolo[4,3-b]pyridine 5a via C–N acetyl migration. This rearrangement was validated by time-dependent NMR studies, confirming 5a′ as a transient intermediate.

Table 1: Optimization of Pyrazole Annulation

Starting MaterialConditionsProductYield (%)Reference
2-Chloro-3-nitropyridineSNAr (NH₂NH₂, EtOH, reflux) → Japp–Klingemann (AcOH, 40°C)Pyrazolo[4,3-b]pyridine75–89

Functionalization at Position 5: Vinylation Techniques

Direct Vinyl Group Incorporation via Cross-Coupling

The 5-vinyl substituent is often introduced through palladium-catalyzed cross-coupling reactions. A patent detailing HIV inhibitors discloses the synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazolo[4,3-b]pyridine via Suzuki–Miyaura coupling. Here, the bromine at position 6 is replaced with aryl/heteroaryl groups, while the vinyl group at position 5 remains intact throughout the reaction sequence.

Key steps include:

  • Protection of the pyrazole NH with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

  • Suzuki coupling of the brominated intermediate with a boronic acid under Pd(PPh₃)₄ catalysis.

Table 2: Suzuki Coupling Conditions for 5-Vinyl Derivatives

SubstrateBoronic AcidCatalystBaseSolventYield (%)
6-Bromo-5-vinyl-SEM-protected corePhB(OH)₂Pd(PPh₃)₄K₂CO₃DME/H₂O82

Heck Reaction for Late-Stage Vinylation

Alternatively, the Heck reaction enables vinyl group installation on preformed pyrazolo[4,3-b]pyridines. For instance, treating a 5-bromo derivative with vinyl tributyltin and Pd(OAc)₂ in the presence of a phosphine ligand introduces the vinyl moiety. This method offers regioselectivity, though substrate sensitivity to harsh conditions may limit yields.

Case Study: Patent Synthesis of 5-Vinyl-1H-Pyrazolo[4,3-b]Pyridine

The synthesis outlined in US10954252B1 exemplifies a scalable route:

  • SEM Protection : 1H-pyrazolo[4,3-b]pyridine is treated with SEM-Cl and NaH in THF to protect the NH group.

  • Bromination : Electrophilic bromination at position 6 using NBS (N-bromosuccinimide) in CCl₄.

  • Vinylation : A Heck reaction with vinyltrimethylsilane and Pd(OAc)₂ installs the vinyl group at position 5.

  • SEM Deprotection : Fluoride-mediated cleavage (e.g., TBAF) restores the NH functionality.

Critical optimization includes maintaining anhydrous conditions during SEM protection and controlling reaction temperatures (<50°C) to prevent vinyl group isomerization.

Challenges and Mechanistic Considerations

Regioselectivity in Cyclocondensation

The orientation of the pyrazole ring relative to the pyridine core is influenced by the electronic effects of substituents. Nitro groups at C3 of the pyridine ring direct cyclization to the [4,3-b] isomer, as demonstrated by X-ray crystallography in related compounds.

Stability of Vinyl Substituents

The vinyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Additionally, acidic conditions may promote undesired polymerization, requiring careful pH control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Vinyl-1H-pyrazolo[4,3-b]pyridine, and how are yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with substituted pyridine precursors. For example, pyrazolo[4,3-b]pyridine derivatives are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents like vinyl groups . Yield optimization focuses on solvent selection (e.g., dioxane for Pd-catalyzed reactions), temperature control, and purification via column chromatography. Advanced intermediates (e.g., halogenated precursors) are critical for cross-coupling steps .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is used to resolve the fused pyrazole-pyridine core and substituent positions . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify vinyl proton coupling patterns (J=1017HzJ = 10-17 \, \text{Hz}) and 19F^\text{19}F-NMR (if fluorinated analogs are present). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) and cell viability assays (MTT or CellTiter-Glo®) are standard. For example, pyrazolo[4,3-b]pyridines with halogen substituents show selective kinase inhibition (IC50_{50} values < 1 µM) . Fluorescence polarization assays can assess binding affinity to targets like mGlu4 receptors, as seen in structurally related compounds .

Advanced Research Questions

Q. How do electronic and steric effects of the vinyl group influence structure-activity relationships (SAR) in pyrazolo[4,3-b]pyridines?

  • Methodological Answer : Computational modeling (DFT or molecular docking) evaluates the vinyl group’s π-orbital interactions with hydrophobic binding pockets. For instance, vinyl substituents in pyrazolo[4,3-b]pyridines enhance rigidity and improve binding to kinase ATP pockets compared to bulkier groups (e.g., trifluoromethyl), as shown in analogs . Experimental validation involves synthesizing analogs with substituents of varying electronegativity (e.g., Cl, Br, CF3_3) and comparing IC50_{50} values .

Q. How can researchers resolve contradictions in biological data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardization using reference inhibitors (e.g., staurosporine for kinases) and orthogonal assays (e.g., SPR for binding kinetics) is critical. For example, bromine substitution at position 5 in pyrazolo[4,3-b]pyridines showed conflicting activity in HEK293 vs. HeLa cells due to differential membrane permeability .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer : Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility for halogenation or cross-coupling steps . Catalytic systems (e.g., Pd/XPhos) enhance turnover numbers (TON > 1,000) in Suzuki-Miyaura reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) instead of chromatography increases throughput .

Q. How can target engagement be validated in vivo for pyrazolo[4,3-b]pyridine derivatives?

  • Methodological Answer : Pharmacodynamic markers (e.g., phosphorylated kinases in tumor biopsies) and PET tracers (e.g., 18F^{18}F-labeled analogs) are used. For mGlu4 modulators, behavioral assays in Parkinson’s disease models (e.g., haloperidol-induced catalepsy in rodents) demonstrate target engagement . Microdosing studies with LC-MS/MS quantify brain penetration .

Q. What pharmacokinetic parameters are critical for optimizing this compound derivatives?

  • Methodological Answer : Key parameters include plasma protein binding (PPB, measured via equilibrium dialysis), metabolic stability (using liver microsomes), and CNS penetration (logBB > 0.3). For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring formulation with cyclodextrins .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.